REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][C:4](Cl)=[O:5].[NH:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH2:9][CH2:8]1.Cl.[Al+3].[Cl-].[Cl-].[Cl-].[Na+].[Cl-]>CC(C)=O.O>[CH2:9]1[C:10]2=[C:15]3[C:14](=[CH:13][CH:12]=[CH:11]2)[CH2:2][CH2:3][C:4](=[O:5])[N:7]3[CH2:8]1 |f:3.4.5.6,7.8|
|
Name
|
|
Quantity
|
9.1 mL
|
Type
|
reactant
|
Smiles
|
ClCCC(=O)Cl
|
Name
|
|
Quantity
|
20.5 g
|
Type
|
reactant
|
Smiles
|
N1CCC2=CC=CC=C12
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for additional 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 1 h
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
was poured into 500 ml
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×150 ml)
|
Type
|
WASH
|
Details
|
After washing with 1N HCl and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over MgSO4 the solvent
|
Type
|
CUSTOM
|
Details
|
was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude product was obtained as a pale yellow solid
|
Type
|
TEMPERATURE
|
Details
|
On cooling
|
Type
|
EXTRACTION
|
Details
|
Extraction with ethyl acetate (3×200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying over MgSO4 and removal of the solvent
|
Type
|
CUSTOM
|
Details
|
gave a yellow solid, which
|
Type
|
CUSTOM
|
Details
|
was purified by crystallization from acetone/ether
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1CN2C(CCC3=CC=CC1=C23)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 65.8 mmol | |
AMOUNT: MASS | 11.8 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |